molecular formula C11H13ClN2O3S B14899068 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

Cat. No.: B14899068
M. Wt: 288.75 g/mol
InChI Key: QIKJIUGJPLJNIG-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a chloro group, a cyclopropylmethyl group, and a sulfamoyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position.

    Cyclopropylmethylation: The amine is further reacted with cyclopropylmethyl halide to introduce the cyclopropylmethyl group.

    Sulfamoylation: Finally, the amine is reacted with sulfamoyl chloride to introduce the sulfamoyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound shares a similar benzamide core but differs in the substituents attached to the benzene ring.

    2-chloro-N-phenylacetamide: Another similar compound with a simpler structure, lacking the cyclopropylmethyl and sulfamoyl groups.

Uniqueness

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide is unique due to the presence of the cyclopropylmethyl and sulfamoyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

InChI

InChI=1S/C11H13ClN2O3S/c12-10-4-3-8(18(13,16)17)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)(H2,13,16,17)

InChI Key

QIKJIUGJPLJNIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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